BMS-2

概要

科学的研究の応用

BMS-2 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study tyrosine kinase inhibition and its effects on various chemical reactions.

Biology: Employed in cellular studies to understand the role of tyrosine kinases in cell signaling and growth.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, where tyrosine kinases play a crucial role.

Industry: Utilized in the development of new drugs and therapeutic agents targeting tyrosine kinases.

作用機序

BMS-2は、特にMet、Flt-3、およびVEGFR2のチロシンキナーゼの活性を阻害することによってその効果を発揮します。これらのキナーゼは、細胞増殖、分化、および血管新生を調節するさまざまなシグナル伝達経路に関与しています。 これらのキナーゼを阻害することによって、this compoundはこれらの経路を阻害し、細胞増殖と血管新生を抑制します .

類似の化合物との比較

類似の化合物

モテサニブ: VEGFR、PDGFR、およびKitを標的とする別のチロシンキナーゼ阻害剤。

スニチニブ: VEGFR、PDGFR、およびKitを含む複数のチロシンキナーゼを阻害します。

ソラフェニブ: RAFキナーゼ、VEGFR、およびPDGFRを標的とします.

独自性

This compoundは、Met、Flt-3、およびVEGFR2の特異的な阻害において独自であり、これらの特定のキナーゼに焦点を当てた研究において貴重なツールとなっています。 その高い効力と選択性は、他のチロシンキナーゼ阻害剤とは異なります .

生化学分析

Biochemical Properties

BMS-2 interacts with various enzymes, proteins, and other biomolecules. It has been reported to exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFR1, 2, and 3) . The nature of these interactions involves the binding of this compound to these receptors, thereby inhibiting their activity.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Furthermore, this compound significantly inhibits the migration and invasion of 4T1 cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the MET kinase. Upon binding, it inhibits the kinase’s activity, thereby affecting downstream signaling pathways such as PI3K/AKT, JAK/STAT, Ras/MAPK, SRC, and Wnt/β-catenin .

Temporal Effects in Laboratory Settings

Based on its potent inhibitory activity against FGFR1, 2, and 3 , it can be inferred that this compound may have long-term effects on cellular function.

準備方法

合成経路と反応条件

BMS-2の合成は、ピリジンカルボキサミドコア構造の調製から始まる複数のステップを含みます。重要なステップには以下が含まれます。

ピリジン環の形成: これは、通常、適切な前駆体を含む環化反応によって達成されます。

フルオロフェニル基の導入: このステップでは、フルオロフェニル基がピリジン環に導入される置換反応が含まれます。

ピロロ[2,3-B]ピリジン-4-イルオキシ基の結合: これはエーテル化反応によって行われ、ピロロ[2,3-B]ピリジン-4-イルオキシ基がフェニル環に結合されます.

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、大規模生産に合わせて最適化されています。これには以下が含まれます。

反応条件の最適化: 温度、圧力、溶媒の選択などのパラメーターが、収率と純度を最大限に高めるように最適化されます。

連続フロー反応器の使用: これらの反応器は、反応条件をより適切に制御でき、大量の反応物を処理できます。

化学反応の分析

反応の種類

BMS-2は、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは、対応する酸化物を形成するために酸化できます。

還元: 還元反応は、this compoundをその還元形に変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

主な生成物

これらの反応から形成される主な生成物には、酸化物、還元形、および置換誘導体など、this compoundのさまざまな誘導体が含まれます .

科学研究への応用

This compoundは、科学研究において、以下を含む幅広い用途があります。

化学: チロシンキナーゼ阻害とそのさまざまな化学反応への影響を研究するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達と成長におけるチロシンキナーゼの役割を理解するために、細胞研究で使用されます。

医学: チロシンキナーゼが重要な役割を果たす癌などの疾患の治療における潜在的な治療効果について調査されています。

類似化合物との比較

Similar Compounds

Motesanib: Another tyrosine kinase inhibitor targeting VEGFR, PDGFR, and Kit.

Sunitinib: Inhibits multiple tyrosine kinases, including VEGFR, PDGFR, and Kit.

Uniqueness

BMS-2 is unique in its specific inhibition of Met, Flt-3, and VEGFR2, making it a valuable tool in research focused on these particular kinases. Its high potency and selectivity distinguish it from other tyrosine kinase inhibitors .

特性

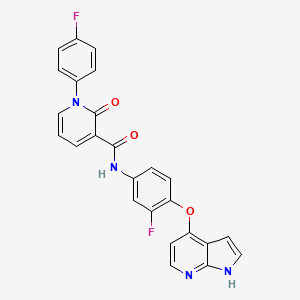

IUPAC Name |

1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16F2N4O3/c26-15-3-6-17(7-4-15)31-13-1-2-19(25(31)33)24(32)30-16-5-8-22(20(27)14-16)34-21-10-12-29-23-18(21)9-11-28-23/h1-14H,(H,28,29)(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSFXHDOLBYWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)OC3=C4C=CNC4=NC=C3)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16F2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610618 | |

| Record name | 1-(4-Fluorophenyl)-N-{3-fluoro-4-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888719-03-7 | |

| Record name | 1-(4-Fluorophenyl)-N-{3-fluoro-4-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cryopreservation affect the adherent layer of human long-term bone marrow cultures (HLTBMC)?

A1: Cryopreservation has been shown to impair the proliferation of stromal cells in the adherent layer of HLTBMC. This is evidenced by a decrease in cells positive for CGA-7, HHF-35, and BMS-1 markers in the adherent layer of frozen-thawed bone marrow samples. []

Q2: What is the significance of BMS-1 in studying stromal cells?

A2: BMS-1 is a monoclonal antibody that reacts with stromal cell lysosomes, making it a useful marker for characterizing these cells in HLTBMC. []

Q3: Does cryopreservation affect the expression of fibronectin in HLTBMC?

A3: No, the expression of fibronectin, detected using the BMS-2 monoclonal antibody, remains unchanged in the adherent layer of HLTBMC following cryopreservation. []

Q4: What is the significance of particle bombardment as a gene transfer technique?

A4: Particle bombardment is a versatile gene transfer technique that offers advantages over other methods, including the ability to transform cell lines that have been challenging to transfect using traditional approaches. []

Q5: How does particle bombardment compare to other gene transfer techniques in terms of efficiency?

A5: Studies have shown that particle bombardment can achieve 50- to 240-fold higher levels of transient expression, measured by luciferase activity, compared to electroporation, lipofection, and diethylaminoethyl dextran. []

Q6: What cell lines have been successfully transformed using particle bombardment?

A6: Particle bombardment has facilitated the transformation of several murine cell lines, including preadipocytes (this compound), macrophages (J774), and transformed pre-B cells (38B9 and 70Z/3). []

Q7: How do activated T cells induce the production of matrix metalloproteinases (MMPs) in human monocytes?

A7: Activated T cells expressing high levels of CD40 ligand gp39 can stimulate the expression of mRNA and the production of MMPs in human monocytic cells. This activation is mediated through the gp39-CD40 counter receptor interaction. []

Q8: What is the role of this compound cells in studying MMP induction by activated T cells?

A8: this compound, a T cell line that expresses high levels of CD40 ligand gp39, has been used to investigate the interaction between T cells and monocytes, particularly the induction of MMPs. []

Q9: What is the effect of IFN-gamma on MMP induction by gp39?

A9: Pretreatment with IFN-gamma enhances the induction of MMPs by gp39 in the THP-1 human monocytic cell line, but not in peripheral blood monocytes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。